molecular formula C15H12BrN3OS B4441241 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4441241
M. Wt: 362.2 g/mol
InChI Key: ATHBZYZGPCOFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as BPTP, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In

Mechanism of Action

3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide inhibits the activity of PTPs by binding to the active site of these enzymes. PTPs play a role in the regulation of various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. By inhibiting PTP activity, 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide can modulate these signaling pathways and induce cellular responses such as apoptosis.
Biochemical and Physiological Effects:
3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have biochemical and physiological effects in various cell types and animal models. In cancer cells, 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide induces apoptosis and inhibits tumor growth. In immune cells, 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide modulates signaling pathways involved in the regulation of immune responses, and has been shown to suppress autoimmune responses in animal models. In pancreatic beta cells, 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to improve insulin secretion and glucose tolerance.

Advantages and Limitations for Lab Experiments

3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying PTP activity and signaling pathways. However, 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has limitations as well. It has low solubility in water, which can limit its use in some experiments. In addition, its potency and selectivity for specific PTPs may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have therapeutic applications in various diseases. Another area of interest is the identification of specific PTPs that are involved in the regulation of specific signaling pathways, which could provide insights into the mechanisms of various diseases and potential therapeutic targets. Finally, the use of 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide as a tool for studying PTP activity and signaling pathways could lead to the development of new treatments for various diseases.

Scientific Research Applications

3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and diabetes. It has been shown to inhibit the activity of PTPs, which are overexpressed in many cancer cells and contribute to their proliferation and survival. Inhibition of PTPs by 3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-8-7-9(16)4-5-11(8)19-14(20)13-12(17)10-3-2-6-18-15(10)21-13/h2-7H,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBZYZGPCOFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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